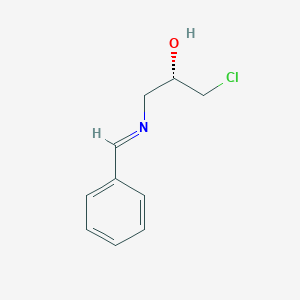

(S)-1-(Benzylideneamino)-3-chloropropan-2-ol

Description

The exact mass of the compound this compound is 197.0607417 g/mol and the complexity rating of the compound is 155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(benzylideneamino)-3-chloropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFWZIAEQLVDMM-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=NC[C@@H](CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101224319 | |

| Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224323-52-8 | |

| Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224323-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-Chloro-3-[(phenylmethylene)amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101224319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Asymmetric Organic Synthesis

The primary importance of (S)-1-(Benzylideneamino)-3-chloropropan-2-ol lies in its role as a precursor in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. Chiral 1,2-amino alcohols and their derivatives are critical structural motifs found in numerous biologically active compounds and pharmaceutical drugs. This building block provides a reliable route to such structures, ensuring the correct spatial arrangement of atoms, which is often crucial for therapeutic efficacy.

Its most notable application is as a key intermediate in the synthesis of Linezolid, an important oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. derpharmachemica.comguidechem.com The synthesis of Linezolid requires precise control of stereochemistry, and starting with a chiral precursor like this compound simplifies the process, eliminating the need for difficult chiral separations or complex asymmetric catalytic steps later in the synthetic sequence. derpharmachemica.com The use of such chiral synthons is a common strategy to produce single-enantiomer drugs, enhancing their potency and reducing potential side effects associated with other isomers.

Chemical Classifications and Core Structural Elements Relevant to Reactivity

(S)-1-(Benzylideneamino)-3-chloropropan-2-ol is classified as a chiral chlorohydrin and an N-protected amino alcohol. Its synthetic utility is derived from the distinct reactivity of its three core structural elements: the stereocenter, the chlorohydrin moiety, and the benzylideneamino group.

The (S)-Stereocenter: The molecule possesses a single chiral center at the C2 position, which dictates the absolute stereochemistry of the molecule. This predefined configuration is transferred to subsequent products, making it an invaluable tool for asymmetric synthesis.

The Chlorohydrin Moiety: This functional group, consisting of a hydroxyl group and a chlorine atom on adjacent carbons (-CH(OH)-CH2Cl), is highly reactive. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions. nih.govembibe.com Furthermore, under basic conditions, intramolecular nucleophilic attack by the adjacent hydroxyl group can readily occur, leading to the formation of a chiral epoxide, a versatile intermediate in its own right.

The Benzylideneamino Group: This imine, formed from the condensation of a primary amine with benzaldehyde (B42025), functions as a protecting group for the amine. organic-chemistry.org It renders the nitrogen atom non-nucleophilic, allowing chemists to perform reactions on the chlorohydrin portion of the molecule without interference from the amine. google.com This protecting group is stable under neutral or basic conditions but can be readily removed by acidic hydrolysis to liberate the free primary amine for further functionalization. acs.orgsciencemadness.org

The strategic combination of these features in a single molecule underpins its versatility.

Stereochemical Aspects and Chiral Recognition of S 1 Benzylideneamino 3 Chloropropan 2 Ol

Enantiomeric Purity Determination Methodologies

Ensuring the enantiomeric purity of (S)-1-(Benzylideneamino)-3-chloropropan-2-ol is crucial for its intended applications. Several analytical techniques are employed to separate and quantify the enantiomers of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For a compound like this compound, which contains both an amino (via the imine) and a hydroxyl group, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Illustrative HPLC Separation Parameters:

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S-enantiomer) | 12.5 min (Hypothetical) |

| Retention Time (R-enantiomer) | 15.2 min (Hypothetical) |

Gas Chromatography (GC) with a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile chiral compounds. For a molecule such as this compound, derivatization is often necessary to increase its volatility and improve chromatographic separation. The hydroxyl and imino groups can be derivatized, for example, by acylation. The resulting diastereomeric derivatives can then be separated on a chiral GC column, often one coated with a cyclodextrin-based chiral selector.

Typical Derivatization and GC Conditions:

| Step | Details |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) |

| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Carrier Gas | Helium |

| Temperature Program | 100°C (2 min), ramp to 200°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). These reagents form diastereomeric complexes with the enantiomers in solution, which results in separate, distinguishable signals in the NMR spectrum. For this compound, a chiral acid could act as a solvating agent, interacting with the basic nitrogen of the imine group and the hydroxyl group. The difference in the chemical shifts (Δδ) of corresponding protons in the two diastereomeric complexes allows for the quantification of each enantiomer.

Factors Influencing Stereocontrol in Reactions

The stereoselective synthesis of this compound is essential to avoid the formation of the unwanted (R)-enantiomer. Stereocontrol can be achieved through various strategies, broadly categorized as substrate-controlled and reagent-controlled.

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by an existing chiral center within the substrate molecule. A plausible synthetic route to this compound could start from a chiral precursor, such as (S)-epichlorohydrin. The reaction of (S)-epichlorohydrin with benzylamine (B48309) would proceed via a nucleophilic ring-opening of the epoxide. The stereochemistry of the starting material directs the attack of the nucleophile to the less hindered carbon, leading to the formation of the desired (S)-1-(benzylamino)-3-chloropropan-2-ol, which can then be converted to the target imine. The inherent chirality of the substrate dictates the stereochemistry of the newly formed stereocenter.

Reagent-controlled stereoselectivity involves the use of a chiral reagent, catalyst, or auxiliary to influence the stereochemical outcome of a reaction on a prochiral substrate. For instance, the asymmetric reduction of a prochiral ketone precursor, 1-(benzylideneamino)-3-chloropropan-2-one, could be achieved using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other, leading to the desired this compound with high enantiomeric excess. The choice of the chiral reagent is critical in determining the direction and degree of stereoselectivity.

Comparison of Stereocontrol Strategies:

| Strategy | Principle | Example Precursor for this compound | Key Factor |

|---|---|---|---|

| Substrate-Controlled | Existing chirality in the starting material directs the formation of a new stereocenter. | (S)-Epichlorohydrin | Stereochemistry of the substrate. |

| Reagent-Controlled | A chiral reagent or catalyst creates a diastereomeric transition state, favoring one enantiomer. | 1-(Benzylideneamino)-3-chloropropan-2-one | Chirality of the external reagent/catalyst. |

Catalyst-Controlled Stereoselectivity

The synthesis of enantiomerically pure vicinal amino alcohols like this compound is a significant objective in organic chemistry. Catalyst-controlled stereoselective methods are paramount in achieving high enantiomeric excess (ee). While specific catalyst systems for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis of related chiral amino alcohols provide a strong framework for understanding how its stereochemistry can be controlled.

The formation of the chiral center at C2 can be achieved through various catalytic asymmetric reactions, such as the asymmetric reduction of a corresponding α-amino ketone precursor or the asymmetric aminohydroxylation of a suitable alkene. In these approaches, the choice of a chiral catalyst or ligand is crucial in directing the reaction pathway to favor the formation of the (S)-enantiomer.

Key Catalytic Strategies for Chiral Amino Alcohols:

| Catalytic System | Reaction Type | General Outcome |

| Chiral Ruthenium-diamine complexes | Asymmetric Transfer Hydrogenation | High enantioselectivity in the reduction of α-amino ketones to amino alcohols. |

| Chiral Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | Effective for the enantioselective reduction of enamides or α-amino ketones. |

| Sharpless Asymmetric Aminohydroxylation | Aminohydroxylation of Alkenes | Utilizes a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine) to introduce amino and hydroxyl groups across a double bond in a stereocontrolled manner. |

| Organocatalysts (e.g., proline and its derivatives) | Asymmetric Aldol (B89426) or Mannich Reactions | Can be employed to construct the carbon skeleton with the desired stereochemistry, which is then converted to the target amino alcohol. |

The stereochemical outcome of these reactions is dictated by the formation of diastereomeric transition states between the substrate and the chiral catalyst. The catalyst creates a chiral environment that energetically favors one transition state over the other, leading to the preferential formation of one enantiomer. The benzylideneamino group in the target molecule can also play a role in coordinating with the metal center of the catalyst, further influencing the stereoselectivity of the reaction.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and reactivity of this compound are governed by its conformational preferences and underlying stereoelectronic effects. The molecule possesses several rotatable bonds, leading to a variety of possible conformations.

The conformational landscape of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy: One- and two-dimensional NMR techniques, such as ¹H-¹H COSY, HSQC, and NOESY, can provide detailed information about the connectivity and spatial proximity of atoms. Vicinal coupling constants (³J) between protons on adjacent carbons are particularly sensitive to the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the preferred conformations around the C-C and C-N bonds can be elucidated. For instance, the coupling constants between the protons on C1, C2, and C3 would reveal the preferred staggered or eclipsed conformations of the propanol (B110389) backbone.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. The CD spectrum of this compound would exhibit characteristic Cotton effects, which are highly sensitive to the molecule's conformation. The sign and intensity of the CD signals can be correlated with the spatial arrangement of the chromophores, such as the phenyl ring of the benzylidene group, relative to the chiral center. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for different conformations, and comparison with the experimental spectrum can help identify the dominant conformer in solution.

The conformational preferences of this compound are influenced by a delicate balance of intramolecular and intermolecular forces.

Intramolecular Interactions:

Hydrogen Bonding: A key intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group (-OH) and the nitrogen atom of the imine. This would lead to the formation of a five- or six-membered ring-like structure, significantly restricting the conformational freedom of the molecule. The strength of this interaction would depend on the solvent and temperature.

Steric Hindrance: Steric repulsion between bulky groups, such as the benzylidene group and the chloromethyl group, will disfavor certain conformations. The molecule will tend to adopt a conformation that minimizes these steric clashes.

Stereoelectronic Effects: Hyperconjugative interactions, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-Cl bond (nN → σ*C-Cl), can influence the stability of certain conformations. These effects are highly dependent on the relative orientation of the interacting orbitals.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the imine nitrogen can act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen-bonded chains or networks.

C-H···π Interactions: The aromatic ring of the benzylidene group can participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron cloud of the phenyl ring. These weak interactions can contribute to the stability of the crystal lattice. nih.gov The crystal structure of the related compound 1,3-bis[(E)-benzylideneamino]propan-2-ol reveals the presence of both O-H···N hydrogen bonds and C-H···π interactions, suggesting that similar interactions would be important for this compound. nih.gov

Mechanistic Investigations of Reactions Involving S 1 Benzylideneamino 3 Chloropropan 2 Ol

Elucidation of Reaction Pathways and Transition States

Understanding the precise pathway a reaction follows and the structure of its highest energy point—the transition state—is central to controlling its outcome. Techniques such as kinetic isotope effect studies and linear free-energy relationships provide invaluable data for this purpose.

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of transition states by measuring the change in reaction rate upon isotopic substitution. acs.orglibretexts.orgwikipedia.org While specific KIE studies on (S)-1-(Benzylideneamino)-3-chloropropan-2-ol are not extensively documented in the literature, we can hypothesize the expected outcomes for its characteristic reactions based on analogous systems.

One common reaction of chlorohydrins is the intramolecular cyclization to form an epoxide, often facilitated by a base. This reaction proceeds via an initial deprotonation of the hydroxyl group, followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon bearing the chlorine atom. This intramolecular displacement leads to the formation of a three-membered epoxide ring and the expulsion of the chloride ion. In this transformation, the key bond-breaking event in the rate-determining step is the C-Cl bond cleavage.

To probe the transition state of this cyclization, a heavy atom KIE could be measured by comparing the reaction rate of the natural abundance compound with one isotopically labeled at the chlorine atom (³⁷Cl). A significant k³⁵/k³⁷ value greater than 1 would indicate that the C-Cl bond is substantially weakened or broken in the transition state, consistent with an SN2 mechanism.

Another potential reaction is the reduction of the imine functionality. If this reduction were to proceed via a hydride transfer mechanism where the imine's benzylic C-H bond is formed in the rate-determining step, a primary deuterium (B1214612) KIE could be observed. By comparing the reaction rate of a deuterated reducing agent (e.g., NaBD₄) with its protio-analogue (NaBH₄), a kH/kD value significantly greater than 1 would suggest that the C-H bond formation is part of the rate-determining step.

Conversely, secondary KIEs could be employed to investigate changes in hybridization at specific carbon centers. libretexts.org For instance, in the SN2 cyclization to the epoxide, the carbon atom attached to the chlorine rehybridizes from sp³ to a more sp²-like state in the transition state. Substituting the hydrogen on this carbon with deuterium would be expected to yield a small, normal secondary KIE (kH/kD > 1), typically in the range of 1.05-1.15.

Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopically Labeled Position | Expected KIE (k_light/k_heavy) | Mechanistic Implication |

|---|---|---|---|

| Intramolecular Cyclization | C-³⁷Cl | > 1.0 | C-Cl bond cleavage is rate-determining. |

| Imine Reduction (Hydride) | Reductant (D vs. H) | > 2.0 | C-H bond formation is rate-determining. |

Linear free-energy relationships (LFERs), such as the Hammett and Taft equations, provide quantitative insight into the electronic effects of substituents on reaction rates and equilibria. wikipedia.orgviu.ca By systematically varying substituents on the benzylidene ring of this compound, a Hammett plot can be constructed to probe the electronic demands of the transition state.

For the base-mediated intramolecular cyclization to an epoxide, the reaction involves a nucleophilic attack of the alkoxide. If substituents are placed on the para-position of the phenyl ring, the reaction rate's sensitivity to their electronic nature can be quantified. A positive rho (ρ) value from the Hammett plot (log(kₓ/k₀) = ρσ) would indicate that electron-withdrawing groups accelerate the reaction. This would be unexpected for the cyclization itself but could suggest that the acidity of the propan-2-ol proton is a dominant factor, as electron-withdrawing groups would increase its acidity and favor the formation of the nucleophilic alkoxide.

Conversely, for a reaction where the benzylideneamino group acts as an electrophile, such as in a nucleophilic addition to the imine carbon, a positive ρ value would be expected. Electron-withdrawing substituents on the phenyl ring would render the imine carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction. A negative ρ value would imply the development of positive charge in the transition state at a center that can be stabilized by electron-donating groups through resonance.

Table 2: Hypothetical Hammett (ρ) and Taft (ρ) Values for Reactions of this compound Derivatives*

| Reaction Type | Substituent Position | Expected ρ or ρ* Value | Mechanistic Interpretation |

|---|---|---|---|

| Base-mediated Cyclization | Phenyl ring (para) | Small positive or near zero | Minimal electronic influence on the remote SN2 step. |

| Nucleophilic Addition to Imine | Phenyl ring (para) | Positive (e.g., +1.5 to +2.5) | Buildup of negative charge in the transition state; stabilization by electron-withdrawing groups. |

Role of Intermediates and Reaction Kinetics

The identification and characterization of reaction intermediates are paramount to fully understanding a reaction mechanism. Spectroscopic techniques coupled with kinetic analysis can provide a real-time window into the transformation.

Modern spectroscopic methods allow for the in-situ monitoring of reaction kinetics, providing a continuous profile of reactant consumption and product formation. mt.comspectroscopyonline.com For reactions involving this compound, techniques such as FTIR, Raman, and NMR spectroscopy could be employed.

For example, the conversion of the chlorohydrin to the corresponding epoxide could be monitored by FTIR spectroscopy by observing the disappearance of the O-H stretching band (around 3300-3500 cm⁻¹) and the C-Cl stretching band (around 600-800 cm⁻¹), along with the appearance of a characteristic epoxide ring vibration (around 1250 cm⁻¹ and 800-900 cm⁻¹). Plotting the absorbance of these peaks over time would allow for the determination of the reaction's rate law and rate constant.

Similarly, ¹H NMR spectroscopy is a powerful tool for monitoring the progress of these reactions. researchgate.net For the imine reduction, the disappearance of the characteristic imine proton signal (CH =N, typically around 8.0-8.5 ppm) and the appearance of new signals corresponding to the resulting secondary amine could be tracked. By integrating these signals at various time points, a detailed kinetic profile of the reaction can be constructed.

Many reactions proceed through short-lived, transient intermediates that are not easily isolated but are critical to the reaction pathway. nih.govrsc.org In reactions of this compound, several transient species could be envisaged.

In the acid-catalyzed hydrolysis of the imine, a key intermediate would be the iminium ion, formed by the protonation of the imine nitrogen. This species is highly electrophilic and susceptible to attack by water. While likely too transient to be observed directly under normal conditions, its presence could be inferred from the reaction kinetics and trapping experiments.

In the context of certain catalytic reactions, transient metal-ligand complexes could be formed. For instance, if the compound is used as a chiral ligand in a metal-catalyzed reaction, techniques like electrospray ionization mass spectrometry (ESI-MS) could potentially be used to detect the catalytically active species or intermediates. Low-temperature NMR spectroscopy could also be employed to slow down the reaction and potentially observe these transient species.

Catalytic Cycles and Enantioselectivity Origin

The chiral nature of this compound makes it a valuable precursor for asymmetric synthesis, either as a substrate in a stereoselective reaction or as a chiral ligand for a catalyst. wikipedia.org Understanding the catalytic cycle and the origin of enantioselectivity is a primary goal of mechanistic studies in this area.

In a hypothetical asymmetric transformation, such as the catalytic reduction of a prochiral ketone using a catalyst derived from this compound, the catalytic cycle would involve the coordination of the ketone to the chiral catalyst, followed by a stereoselective transfer of a hydride from a reducing agent. The enantioselectivity would arise from the difference in the activation energies of the two diastereomeric transition states leading to the (R) and (S) products. The chiral environment created by the ligand would favor one transition state over the other due to steric and/or electronic interactions.

For example, in an asymmetric epoxidation of an allylic imine, a catalytic cycle could be proposed where a metal center, coordinated to a chiral ligand derived from our title compound, activates an oxidant. researchgate.netcaltech.edu The allylic imine would then coordinate to the metal complex in a specific orientation due to the chiral ligand. The subsequent oxygen transfer would occur preferentially to one face of the double bond, leading to the formation of one enantiomer of the epoxide in excess. The catalyst would then be regenerated to complete the cycle. The origin of enantioselectivity would be rationalized by constructing models of the diastereomeric transition states and analyzing the non-bonding interactions that differentiate them.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium borohydride (B1222165) |

| Sodium tetradeuterioborate |

Probing the Active Site of Chiral Catalysts5.3.2. Stereodetermining Steps in Asymmetric Transformations

Further experimental and computational research is required to elucidate the specific roles and behaviors of this compound in the context of mechanistic investigations in asymmetric catalysis.

Computational and Theoretical Studies on S 1 Benzylideneamino 3 Chloropropan 2 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP and a basis set like 6-31G(d,p), are commonly used to model the electronic properties of organic molecules, including benzylideneamine derivatives and chiral alcohols.

Molecular Orbital Analysis and Frontier Orbitals

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For molecules containing a benzylideneamine moiety, the HOMO is typically localized over the π-system of the aromatic ring and the imine C=N bond, with significant contributions from the nitrogen lone pair. The LUMO, on the other hand, is generally a π* anti-bonding orbital distributed across the same conjugated system. In the case of (S)-1-(benzylideneamino)-3-chloropropan-2-ol, the HOMO would be expected to have significant density on the benzylideneamino fragment, making this region the primary site of electron donation. The LUMO would also be centered on this part of the molecule, indicating its role as the primary electron-accepting region.

The presence of the chloropropanol (B1252657) moiety introduces electronegative oxygen and chlorine atoms, which can influence the orbital energies. These groups can withdraw electron density through inductive effects, potentially lowering the energy of both the HOMO and LUMO. The HOMO-LUMO gap for analogous N-benzylideneaniline derivatives, calculated using DFT, often falls in the range of 4.0 to 5.0 eV, suggesting a moderate level of chemical reactivity. A smaller gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher reactivity.

| Orbital | Typical Energy Range (eV) | Primary Localization |

| HOMO | -6.5 to -5.5 | Benzylideneamino π-system, Nitrogen lone pair |

| LUMO | -2.0 to -1.0 | Benzylideneamino π-system |

| ΔE (Gap) | 4.0 to 5.0 | - |

| Note: These values are representative and based on DFT calculations of structurally similar molecules. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule governs its electrostatic interactions and provides insight into its polarity and reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show the most negative potential localized around the nitrogen atom of the imine group due to its lone pair of electrons, and also around the oxygen and chlorine atoms of the chloropropanol chain. These sites represent the primary centers for interaction with electrophiles or for hydrogen bonding. The most positive potential would be concentrated on the hydrogen atoms, particularly the hydroxyl proton and the imine C-H proton.

Mulliken population analysis, a method for assigning partial atomic charges, provides a quantitative measure of charge distribution. In related benzylideneamine structures, the imine nitrogen atom typically carries a significant negative charge (e.g., -0.3 to -0.5 e), while the imine carbon is more electropositive. The atoms of the phenyl ring exhibit alternating charges consistent with an aromatic system. The hydroxyl oxygen and the chlorine atom would also possess substantial negative charges, while the carbon atoms attached to them would be electropositive.

| Atom/Group | Expected Mulliken Charge (e) * | Electrostatic Potential |

| Imine Nitrogen (N) | Negative (-0.3 to -0.5) | High Negative Potential (Red) |

| Imine Carbon (C=N) | Positive | Moderate Positive Potential |

| Hydroxyl Oxygen (O) | Negative (-0.6 to -0.8) | High Negative Potential (Red) |

| Chlorine (Cl) | Negative (-0.1 to -0.3) | Negative Potential (Yellow/Orange) |

| Hydroxyl Hydrogen (H-O) | Positive (+0.4 to +0.5) | High Positive Potential (Blue) |

| Note: Values are illustrative, derived from DFT studies on analogous functional groups. |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a flexible molecule like this compound is not static. It exists as an ensemble of interconverting conformers, each with a different spatial arrangement of atoms and associated potential energy. Understanding the conformational landscape is crucial, as the reactivity and biological activity of a molecule are often determined by the population and accessibility of its low-energy conformers.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore the conformational space of molecules. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, making them suitable for scanning the potential energy surface and identifying stable conformers.

MD simulations provide a dynamic picture of the molecule's behavior over time, showing how it moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent). For a chiral amino alcohol, MD simulations can reveal preferential intramolecular hydrogen bonding patterns (e.g., between the hydroxyl group and the imine nitrogen) that stabilize certain conformations. These simulations can also illustrate how solvent molecules interact with different parts of the solute, influencing the relative stability of its conformers. In aqueous solution, polar groups like the hydroxyl and imine nitrogen would be solvated through hydrogen bonds, which can compete with and disrupt intramolecular interactions.

Density Functional Theory (DFT) Calculations for Conformational Stability

While MM and MD are excellent for exploring conformational space, DFT calculations provide more accurate energies for the identified conformers. By performing geometry optimization at the DFT level, the relative stabilities of different rotational isomers (rotamers) can be determined with high precision.

The key rotatable bonds in this compound are the C-C bonds in the propanol (B110389) backbone and the C-N and C-Ph bonds of the benzylideneamino group. Rotation around the C-C single bonds in the chloropropanol fragment would lead to different gauche and anti conformations. Computational studies on similar small halogenated alkanes, such as 1,2-dichloroethane, show that gauche conformers can be energetically competitive with, or even more stable than, anti conformers due to a balance of steric and electrostatic interactions.

For the target molecule, the most stable conformers would likely be those that minimize steric repulsion while maximizing stabilizing interactions, such as intramolecular hydrogen bonding between the -OH group and the imine nitrogen. DFT calculations would be able to quantify the energy difference between these conformers. For example, a conformer with an O-H···N hydrogen bond might be several kcal/mol more stable than one where this interaction is absent. The rotational barriers between these stable conformers can also be calculated, providing insight into the flexibility of the molecule.

| Conformational Feature | Expected Stability Influence | Typical Energy Difference (kcal/mol) * |

| Intramolecular O-H···N Bond | Highly Stabilizing | 2 - 5 (lower in polar solvent) |

| Gauche vs. Anti (Cl-C-C-O) | Small Energy Difference | 0.5 - 2 |

| Steric Hindrance | Destabilizing | Varies with interacting groups |

| Note: Energy values are estimates based on calculations of similar molecular systems. |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting where and how a molecule will react. By analyzing the electronic structure and energy surfaces, insights into both reactivity (how fast a reaction occurs) and selectivity (which product is favored) can be gained.

Reactivity can be assessed using global descriptors derived from HOMO and LUMO energies, such as chemical hardness (η = (E_LUMO - E_HOMO)/2) and the electrophilicity index (ω). A lower hardness value indicates a more reactive species.

Local reactivity, or site selectivity, is often predicted using Fukui functions. The Fukui function f⁻ identifies the sites most susceptible to electrophilic attack (where removing an electron causes the largest change in electron density), while f⁺ highlights the sites most prone to nucleophilic attack (where adding an electron has the greatest effect). For this compound:

Nucleophilic Sites (Susceptible to Electrophilic Attack): The Fukui function f⁻ would likely be largest at the imine nitrogen atom, and to a lesser extent, the hydroxyl oxygen and the chlorine atom. This aligns with the MEP analysis, identifying these as the most electron-rich centers.

Electrophilic Sites (Susceptible to Nucleophilic Attack): The Fukui function f⁺ would be expected to be largest at the imine carbon atom, making it the most probable site for attack by a nucleophile. The carbon atom bearing the chlorine (C-Cl) is another potential electrophilic center, as nucleophilic substitution of the chloride is a possible reaction pathway.

Furthermore, computational modeling can be used to investigate the stereoselectivity of reactions involving the chiral center. By calculating the transition state energies for the formation of different stereoisomeric products, it is possible to predict which product will be formed preferentially. For reactions involving chiral amino alcohols, the stereochemical outcome is often dictated by the formation of a specific, sterically favored transition state, which can be modeled and analyzed using DFT.

Transition State Modeling for Reaction Pathways

Transition state modeling is a cornerstone of computational chemistry, used to investigate the mechanisms of chemical reactions. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand reaction rates, selectivity, and the influence of catalysts.

For the synthesis of this compound, which is often formed through the reductive amination of a corresponding ketone or the reaction of an amine with an epoxide, transition state modeling can elucidate the key steps. For instance, in the formation via the reduction of an imine precursor, density functional theory (DFT) calculations can be employed to model the hydride transfer from a reducing agent to the imine carbon.

These models would typically involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by having a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy barrier calculated from the difference in energy between the reactants and the transition state is crucial for predicting the reaction kinetics.

Illustrative Reaction Pathway Analysis:

A hypothetical reaction pathway for the asymmetric reduction of the imine precursor to this compound, catalyzed by a chiral catalyst, could be modeled. The calculations would explore different modes of approach of the reducing agent, influenced by the catalyst, to determine the favored pathway leading to the (S)-enantiomer.

Table 1: Hypothetical Calculated Energy Barriers for Different Reaction Pathways The data in this table is for illustrative purposes and does not represent published experimental or computational results.

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A (pro-S) | Hydride attack leading to the (S)-enantiomer | 15.2 |

| Pathway B (pro-R) | Hydride attack leading to the (R)-enantiomer | 18.5 |

Prediction of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Computational chemistry can be a predictive tool for the stereochemical outcome of a reaction. The enantiomeric excess (ee) or diastereomeric ratio (dr) can be estimated from the calculated energy differences between the transition states leading to the different stereoisomers.

The relative populations of the competing transition states are assumed to follow the Boltzmann distribution. The ratio of the products is then related to the difference in the Gibbs free energies of the transition states (ΔΔG‡). A lower energy transition state will be more populated, leading to the major product.

For this compound, if its synthesis involves the creation of the stereocenter at the alcohol group in the presence of a chiral influence, computational models can predict the likely enantiomeric excess. This is particularly valuable in the design and optimization of asymmetric catalytic processes.

Table 2: Illustrative Predicted vs. Experimental Stereoselectivity The data in this table is for illustrative purposes and does not represent published experimental or computational results.

| Catalyst System | ΔΔG‡ (kcal/mol) (S vs. R) | Predicted ee (%) |

|---|---|---|

| Catalyst X | -1.5 | 90 |

| Catalyst Y | -0.8 | 60 |

Ligand-Substrate Interactions in Catalytic Systems

In catalytic reactions, particularly those involving transition metals and chiral ligands, the non-covalent interactions between the ligand and the substrate are critical for achieving high selectivity. Computational methods can be used to visualize and quantify these interactions.

For a catalytic system designed to produce this compound, modeling would focus on the binding of the substrate (or its precursor) to the catalyst. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can reveal the nature and strength of interactions like hydrogen bonds, steric repulsions, and van der Waals forces.

Understanding these interactions at a molecular level allows for the rational design of more effective catalysts. For example, if modeling reveals that a particular steric clash in the transition state disfavors the formation of the undesired enantiomer, the ligand could be modified to enhance this steric hindrance, thereby improving the enantioselectivity of the reaction.

Key Ligand-Substrate Interactions to Consider:

Hydrogen Bonding: The hydroxyl and imine groups of the substrate can form hydrogen bonds with the catalyst.

π-π Stacking: The benzylidene group can engage in π-π stacking interactions with aromatic moieties on the ligand.

Steric Repulsion: Bulky groups on the ligand can sterically guide the substrate into a specific orientation.

By analyzing these interactions, a detailed picture of the stereodetermining step can be constructed, providing a basis for the development of more efficient and selective synthetic routes to this compound.

Advanced Applications of S 1 Benzylideneamino 3 Chloropropan 2 Ol As a Synthetic Intermediate

Role in the Asymmetric Synthesis of Chiral Amines

The key to the utility of (S)-1-(benzylideneamino)-3-chloropropan-2-ol in synthesizing other chiral amines lies in its ability to be converted into a chiral aziridine intermediate. This strained three-membered ring can then be opened with high regio- and stereoselectivity by a range of nucleophiles to afford diverse amino compounds.

Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals and serve as important ligands in asymmetric catalysis. This compound is an effective precursor for other substituted 1,2-amino alcohols. The synthetic strategy involves two main steps:

Aziridination : Treatment of the parent compound with a base induces an intramolecular SN2 reaction. The nitrogen atom, after potential hydrolysis of the imine or directly, displaces the chloride to form a chiral N-protected (S)-2-(hydroxymethyl)aziridine. The stereochemistry at the C2 position is retained during this cyclization.

Nucleophilic Ring-Opening : The resulting activated aziridine is susceptible to ring-opening by various nucleophiles. scispace.com Attack at the less sterically hindered C3 position is typical for N-activated aziridines, leading to the formation of new 1,2-amino alcohols with predictable stereochemistry. scispace.com For example, organometallic reagents (e.g., Grignard or organolithium reagents) can introduce new carbon-carbon bonds, expanding the molecular diversity of the resulting amino alcohol products.

The table below illustrates representative transformations for the synthesis of new chiral amino alcohols from an aziridine intermediate derived from the title compound.

| Entry | Nucleophile (Nu⁻) | Resulting 1,2-Amino Alcohol Structure | Product Class |

| 1 | H₂O / OH⁻ | (R)-1-amino-3-benzylaminopropane-2,3-diol | Amino diol |

| 2 | CH₃MgBr | (R)-1-amino-4-benzylaminobutan-2-ol | γ-Amino alcohol |

| 3 | Ph-Li | (R)-1-amino-3-benzylamino-3-phenylpropan-2-ol | Phenyl-substituted amino alcohol |

This table is representative of the well-established reactivity of chiral aziridines derived from amino-chlorohydrin precursors.

Enantiomerically pure diamines are essential ligands for asymmetric metal catalysis and are core components of several biologically active molecules. The synthesis of chiral 1,2-diamines from this compound follows a similar pathway involving the formation of a chiral aziridine intermediate.

The key step is the regioselective ring-opening of the (S)-2-(hydroxymethyl)aziridine derivative with a nitrogen-based nucleophile. scispace.com Common nucleophiles for this transformation include ammonia (B1221849), primary or secondary amines, or an azide (B81097) anion followed by reduction. The nucleophilic attack predominantly occurs at the terminal carbon of the aziridine ring, yielding the corresponding 1,2-diamine with high stereochemical fidelity.

Synthetic Sequence:

Formation of Aziridine : this compound is cyclized with a base to form the chiral aziridine.

Aminolysis : The aziridine ring is opened by an amine (e.g., benzylamine) or an azide salt (e.g., sodium azide).

Deprotection/Reduction : If azide is used, a subsequent reduction step (e.g., with LiAlH₄ or catalytic hydrogenation) is required to form the primary amine, yielding the final 1,2-diamine.

This methodology provides a reliable route to vicinal diamines where the stereochemistry is controlled by the starting material.

Precursor for Nitrogen-Containing Heterocycles

The inherent functionality of this compound makes it an ideal starting material for the synthesis of various chiral nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Aziridines are highly valuable, albeit strained, three-membered heterocyclic compounds used extensively in organic synthesis. illinois.edu The conversion of this compound into a chiral aziridine is a direct and efficient process. This transformation is a variant of the Wenker synthesis, which involves the base-mediated cyclization of a β-amino alcohol derivative. baranlab.org

The reaction proceeds via an intramolecular nucleophilic substitution where the amino group attacks the carbon bearing the chlorine atom, displacing the chloride ion. illinois.edu The use of a base, such as sodium hydroxide or potassium carbonate, facilitates the deprotonation of the alcohol or the amine (if the imine is first hydrolyzed), enhancing its nucleophilicity and promoting ring closure. The resulting product is an enantiomerically pure N-protected (S)-aziridin-2-ylmethanol, a versatile intermediate in its own right.

Oxazolidines: Chiral oxazolidines are five-membered heterocycles commonly used as chiral auxiliaries and found in various bioactive compounds. The synthesis of oxazolidines typically involves the condensation of a 1,2-amino alcohol with an aldehyde or ketone. lew.ro The deprotected form of the title compound, (S)-1-amino-3-chloropropan-2-ol, can serve as the amino alcohol component. epo.org After hydrolysis of the benzylidene group with a mild acid, the resulting amino alcohol can be reacted with various aldehydes to form the corresponding chiral oxazolidines. lew.roepo.org

Furthermore, this building block is instrumental in the synthesis of oxazolidinones, a class of antibiotics. A patented process describes the use of (S)-1-benzalimino-3-chloro-2-propanol in the preparation of these complex antibacterial agents. epo.org In this multi-step synthesis, the core amino alcohol structure derived from the starting material is cyclized with a carbamate-forming reagent to construct the oxazolidinone ring.

| Starting Material | Reagent | Product Class | Reference |

| (S)-1-Amino-3-chloropropan-2-ol | Aryl Isocyanate | N-Aryl-5-(chloromethyl)oxazolidin-2-one | epo.org |

| (S)-1-Amino-3-chloropropan-2-ol | Benzaldehyde (B42025) | (S)-2-Phenyl-5-(chloromethyl)oxazolidine | lew.ro |

Morpholines: Morpholines are six-membered saturated heterocycles containing both nitrogen and oxygen atoms. They are prevalent scaffolds in drug discovery. researchgate.net The synthesis of a chiral morpholine (B109124) can be achieved from the (S)-1-amino-3-chloropropan-2-ol derivative obtained after imine hydrolysis. A common strategy involves N-alkylation with a two-carbon unit bearing a leaving group (e.g., 2-bromoethanol or ethylene oxide), followed by an intramolecular Williamson ether synthesis. The initial N-alkylation forms an N-(2-hydroxyethyl)amino alcohol, which upon treatment with a base, undergoes cyclization to form the morpholine ring.

Building Block for Complex Organic Scaffolds

A "building block" in synthesis is a molecule that can be incorporated into a larger structure, often imparting specific properties such as chirality or functionality. fluorochem.co.uk this compound is an exemplary chiral building block because it provides a pre-packaged, stereochemically defined three-carbon unit.

Its application in the synthesis of oxazolidinone antibiotics, such as Linezolid and its analogues, showcases its role in building complex scaffolds. epo.org In these syntheses, the C3-amino alcohol fragment is the chiral core upon which the rest of the complex molecule is assembled. The initial reaction to form the oxazolidinone ring establishes a key heterocyclic structure, and the chloromethyl group at the 5-position serves as a handle for further functionalization, such as displacement with azides or other nucleophiles, to complete the synthesis of the target drug molecule. The stereocenter from the starting material dictates the absolute stereochemistry of the final product, which is critical for its biological activity.

Construction of Chiral Drug Intermediates (focus on synthetic utility)

The primary synthetic utility of this compound and its deprotected form lies in its role as a precursor to essential drug intermediates. The fixed (S)-stereochemistry at the C2 position is crucial for the biological activity of the final active pharmaceutical ingredient (API). A paramount example of its application is in the synthesis of Linezolid, the first clinically approved oxazolidinone-class antibiotic.

Linezolid is used to treat serious infections caused by multi-resistant Gram-positive bacteria. The synthesis of Linezolid relies on the stereochemically pure C3 aminopropanol backbone provided by intermediates like (S)-1-amino-3-chloropropan-2-ol. In a patented synthetic route, a substituted version of the title compound, (S)-1-chloro-3-[(4-chloro-benzylidene)-amino]-propan-2-ol, is reacted with a morpholinyl fluorophenyl carbamate. google.com This reaction forms a protected imine intermediate which, after hydrolysis of the benzylidene group and subsequent acylation, yields Linezolid in high yield. google.com

The deprotected hydrochloride salt, (S)-1-amino-3-chloropropan-2-ol hydrochloride, is a more common starting material in various documented syntheses of Linezolid. guidechem.com The synthetic utility is demonstrated in the following key transformation steps:

N-protection: The free amine of (S)-1-amino-3-chloropropan-2-ol is often protected, for instance, through acetylation.

Cyclization: The protected intermediate then undergoes base-mediated intramolecular cyclization, where the hydroxyl group displaces the chlorine atom to form the critical 5-(hydroxymethyl)oxazolidin-2-one ring.

Functionalization: The resulting hydroxymethyl group is then converted to an aminomethyl group and subsequently acylated to complete the synthesis of Linezolid.

This building block's utility is underscored by its ability to efficiently establish the required (S)-stereocenter in the final drug molecule, which is essential for its therapeutic efficacy. nbinno.com

| Intermediate Name | Role in Synthesis | Reference Compound |

|---|---|---|

| This compound | Protected chiral C3 starting material. | Title Compound |

| (S)-1-Amino-3-chloropropan-2-ol | Deprotected, versatile chiral building block. | Key Intermediate |

| (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide | Final API. | Linezolid |

Incorporation into Bioactive Molecule Frameworks (focus on synthetic strategy)

The synthetic strategy for incorporating the this compound framework into bioactive molecules hinges on the sequential and regioselective reaction of its functional groups. The synthesis of Linezolid again serves as a prime example of this strategic incorporation into a bioactive oxazolidinone framework.

The core strategy involves using the compound as a three-carbon electrophilic synthon. After deprotection of the amine, the molecule presents three distinct reactive sites: the nucleophilic amino and hydroxyl groups, and the electrophilic carbon bearing the chlorine atom.

Strategic Steps for Framework Incorporation:

Initial N-Arylation: The synthesis typically begins with the nucleophilic substitution of an activated aryl fluoride (e.g., 3,4-difluoronitrobenzene) with the amine of the deprotected C3 synthon. This step attaches the chiral backbone to the future "A-ring" of the Linezolid structure.

Intramolecular Cyclization to Form the Oxazolidinone Ring: Following the N-arylation and reduction of the nitro group, a crucial step is the formation of the oxazolidinone ring. This is often achieved by treating the amino alcohol with a carbonylating agent like carbonyldiimidazole (CDI) or phosgene. The amino and hydroxyl groups react to form the five-membered heterocyclic ring, establishing the core of the bioactive framework. This intramolecular cyclization locks the conformation and presents the C5 side chain for further modification.

Side-Chain Elaboration: The chloromethyl group of the original synthon (or a hydroxymethyl group after cyclization) is then elaborated. This involves converting it to an aminomethyl group, which is then acylated to install the N-acetyl side chain required for antibacterial activity.

This stepwise strategy ensures that the stereochemistry from the initial chiral building block is faithfully transferred to the final, complex bioactive molecule, highlighting the compound's role as a foundational element in asymmetric synthesis. derpharmachemica.comderpharmachemica.com

Development of Novel Chiral Auxiliaries and Ligands

Chiral 1,2-amino alcohols are privileged structures that serve as precursors for a wide array of chiral auxiliaries and ligands used in asymmetric catalysis. This compound, upon deprotection to (S)-1-amino-3-chloropropan-2-ol, is an ideal candidate for this purpose. The vicinal amino and alcohol functionalities can be readily converted into rigid heterocyclic systems that create a well-defined chiral environment around a metal center.

Synthesis of Chiral Ligands:

Bisoxazoline (BOX) Ligands: A common strategy involves the condensation of the chiral amino alcohol with a dicarboxylic acid derivative, such as dimethyl malonate. This forms a bis-amide intermediate, which is then cyclized (often using thionyl chloride followed by a base) to furnish C2-symmetric bisoxazoline ligands. These BOX ligands are highly effective in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder, aldol (B89426), and Michael additions.

Other Ligand Classes: The amino alcohol scaffold can also be used to synthesize other classes of ligands. For example, N-alkylation or N-arylation of the amino group, followed by modification of the hydroxyl group, can lead to bidentate N,O-ligands that are valuable in various catalytic transformations.

The development of novel ligands from this precursor allows for the fine-tuning of steric and electronic properties to improve enantioselectivity in catalysis. The ready availability of the parent compound from (S)-epichlorohydrin makes it an attractive starting point for generating libraries of new chiral ligands for screening in asymmetric synthesis. derpharmachemica.com While amino acids are a common source for chiral ligands, building blocks like (S)-1-amino-3-chloropropan-2-ol offer alternative scaffolds for ligand design.

| Ligand Class | Synthetic Precursor | Typical Application |

|---|---|---|

| Bisoxazoline (BOX) Ligands | (S)-1-Amino-3-chloropropan-2-ol | Asymmetric Lewis acid catalysis (e.g., Cu(II), Zn(II)) |

| N,O-Bidentate Ligands | (S)-1-Amino-3-chloropropan-2-ol | Asymmetric reductions and additions |

Future Research Directions and Emerging Methodologies

Sustainable Synthetic Approaches

A major thrust in modern chemical synthesis is the development of environmentally benign processes. For a molecule such as (S)-1-(benzylideneamino)-3-chloropropan-2-ol, which serves as a valuable chiral building block, the adoption of sustainable practices is critical for reducing the environmental footprint of its production.

The application of green chemistry principles offers a framework for designing safer and more efficient syntheses. Key areas of focus would include the use of non-toxic solvents, catalytic reagents over stoichiometric ones, and processes that maximize atom economy. For instance, the classical synthesis involving the condensation of benzaldehyde (B42025) and (S)-1-amino-3-chloropropan-2-ol could be optimized by replacing traditional volatile organic solvents (VOCs) like toluene (B28343) or dichloromethane (B109758) with greener alternatives such as water, ethanol (B145695), or supercritical CO2. Furthermore, employing a recyclable solid acid catalyst instead of soluble acid catalysts could simplify purification and minimize waste.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Water, Ethanol, or solvent-free |

| Catalyst | Stoichiometric acid (e.g., p-TsOH) | Recyclable solid acid catalyst |

| Byproducts | Acidic aqueous waste | Minimal; catalyst is recycled |

| Energy Input | High-temperature reflux | Lower temperature, microwave-assisted |

| Atom Economy | Moderate | Potentially higher |

Flow chemistry, or continuous processing, presents a paradigm shift from traditional batch production. d-nb.info In a flow setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This methodology is particularly advantageous for reactions that are exothermic or involve unstable intermediates, enhancing safety and reproducibility. uc.pt

A hypothetical flow synthesis of this compound could involve pumping separate streams of benzaldehyde and (S)-1-amino-3-chloropropan-2-ol into a T-mixer, followed by passage through a heated packed-bed reactor containing an immobilized catalyst. The product stream could then be directed through an in-line purification module, enabling a fully continuous manufacturing process. The enhanced heat and mass transfer in microreactors can lead to significantly higher yields and purity in shorter reaction times compared to batch processes. uc.ptmdpi.com

Integration with Automated Synthesis Platforms

Automated synthesis platforms, which utilize robotics for liquid and solid handling, reaction execution, and analysis, are transforming chemical research. scripps.edunih.gov These systems enable high-throughput experimentation, allowing for the rapid screening of a vast array of reaction conditions to identify optimal synthetic routes.

For the synthesis of this compound, an automated platform could be programmed to perform hundreds of experiments in parallel. chemrxiv.org By systematically varying parameters such as catalysts, solvents, temperatures, and reagent ratios, researchers can quickly build a comprehensive dataset to map the reaction landscape. This data-rich approach accelerates process optimization, a task that would be prohibitively time-consuming and labor-intensive if performed manually. chemrxiv.org

Table 2: Parameters for Automated High-Throughput Screening

| Variable | Range of Conditions to be Screened |

|---|---|

| Catalysts | Various Lewis acids, Brønsted acids, organocatalysts |

| Solvents | Polar protic, polar aprotic, nonpolar, green solvents |

| Temperature | 0 °C to 100 °C in 10 °C increments |

| Reagent Ratio | 1:1, 1:1.2, 1.2:1 (Amine:Aldehyde) |

| Concentration | 0.1 M to 2.0 M |

Chemoinformatics and Machine Learning in Reaction Prediction

Chemoinformatics and machine learning (ML) are emerging as powerful tools in chemistry for predicting reaction outcomes and discovering new synthetic pathways. mdpi.com By training algorithms on large datasets of known chemical reactions, ML models can learn complex relationships between reactants, reagents, and reaction conditions to predict the most likely product, yield, or even stereoselectivity. nih.gov

In the context of this compound, an ML model could be developed to predict the optimal conditions for its synthesis. The model would be trained on a database of similar imine formation reactions. Inputs to the model could include descriptors of the amine and aldehyde structures, the type of catalyst and solvent, and the reaction temperature. The model would then output a predicted yield, helping chemists to prioritize experiments and avoid unpromising reaction conditions. Such predictive models can significantly reduce the experimental effort required for optimization. nih.gov

Exploration of New Reactivity Modes and Catalytic Systems

Future research will likely focus on discovering novel catalytic systems to synthesize this compound with higher efficiency and selectivity. While traditional acid catalysis is effective, alternative methods such as biocatalysis and photocatalysis could offer unique advantages.

Biocatalysis: The use of enzymes (e.g., imine reductases or transaminases in reverse) could provide exceptional stereoselectivity under mild, aqueous conditions. Engineering an enzyme to specifically catalyze the condensation of benzaldehyde and (S)-1-amino-3-chloropropan-2-ol would represent a significant advance in green chemistry.

Photocatalysis: Visible-light photocatalysis could enable the reaction to proceed under ambient temperature and pressure, reducing energy consumption. A potential pathway could involve the photocatalytic activation of one of the reactants, leading to a more facile imine formation.

Novel Organocatalysis: The development of new chiral organocatalysts could provide alternative, metal-free pathways for the synthesis, potentially offering different reactivity profiles and simplifying product purification by avoiding metal contamination.

The exploration of these new catalytic frontiers will be crucial for developing next-generation synthetic routes that are not only more efficient but also more sustainable.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(Benzylideneamino)-3-chloropropan-2-ol, and how can enantiomeric purity be ensured?

The compound is synthesized via Schiff base condensation between 3-chloro-1,2-propanediol and benzaldehyde derivatives under acidic catalysis. To ensure enantiomeric purity, chiral chromatography (e.g., HPLC with a chiral stationary phase) or asymmetric synthesis using enantioselective catalysts should be employed. X-ray crystallography can confirm stereochemistry, as demonstrated in studies of structurally similar compounds crystallizing in the orthorhombic P222 space group .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To verify imine bond formation (δ 8.3–8.5 ppm for CH=N) and stereochemistry.

- X-ray diffraction (XRD) : For absolute configuration determination, leveraging crystal lattice parameters (e.g., a = 6.5332 Å, b = 8.888 Å, c = 25.29 Å) .

- Mass spectrometry : To confirm molecular weight (CHClNO, M ≈ 213.66).

Q. How can researchers address sample degradation during prolonged experimental workflows?

Organic degradation in propanol derivatives is temperature-dependent. Stabilize samples by storing at –20°C under inert gas (N or Ar) and using antioxidants like BHT. Continuous cooling during data collection (e.g., HSI studies) minimizes matrix alterations .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict molecular orbitals, charge distribution, and reactive sites. Pair with crystallographic data (e.g., C–Cl bond length ~1.76 Å) to validate intramolecular interactions .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes. Cross-validate with XRD to distinguish static vs. dynamic structural features .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

Conduct accelerated stability studies:

Q. How can researchers investigate the compound’s potential pharmacological activity?

Design assays targeting:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Cellular uptake : Radiolabel the compound (e.g., C at the benzylidene group) and quantify accumulation via scintillation counting.

- Toxicity : Use MTT assays in HEK293 or HepG2 cell lines .

Methodological Notes

- Data Reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .

- Crystallography : Refine structures using SHELXL97 and validate with R-factors (<5% for high-quality data) .

- Spectroscopy : Calibrate instruments with internal standards (e.g., TMS for NMR) to minimize drift.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.